2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene
CAS No.: 893735-18-7
Cat. No.: VC8148792
Molecular Formula: C13H9F3OS
Molecular Weight: 270.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893735-18-7 |
|---|---|
| Molecular Formula | C13H9F3OS |
| Molecular Weight | 270.27 g/mol |
| IUPAC Name | 1-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]ethanone |
| Standard InChI | InChI=1S/C13H9F3OS/c1-8(17)11-5-6-12(18-11)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 |
| Standard InChI Key | KZHJKWBXJOUOSU-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 2-acetyl-5-[3-(trifluoromethyl)phenyl]thiophene (C₁₃H₉F₃OS) features a planar thiophene ring with electron-withdrawing and electron-donating substituents at distinct positions. The acetyl group (–COCH₃) at position 2 introduces a ketone functionality, while the 3-(trifluoromethyl)phenyl group (–C₆H₄CF₃) at position 5 contributes steric bulk and lipophilicity. This combination creates a polarized electron distribution, enhancing the compound’s suitability for charge-transfer applications .
Spectroscopic Characteristics
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IR Spectroscopy: The acetyl group exhibits a strong carbonyl (C=O) stretch near 1,680–1,720 cm⁻¹, while the trifluoromethyl group shows C–F vibrations at 1,100–1,300 cm⁻¹ .
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NMR Spectroscopy: In the ¹H NMR spectrum, the thiophene protons resonate between δ 6.8–7.5 ppm, with deshielding observed for protons adjacent to the acetyl group. The ¹⁹F NMR spectrum typically displays a singlet near δ -60 ppm for the CF₃ group .
Computational Insights
Density functional theory (DFT) studies on analogous thiophene derivatives predict a HOMO-LUMO gap of 3.2–3.8 eV, suggesting moderate electronic stability . The trifluoromethyl group’s electronegativity lowers the LUMO energy, facilitating nucleophilic attack at the acetylated position .
Synthetic Methodologies
The synthesis of 2-acetyl-5-[3-(trifluoromethyl)phenyl]thiophene can be achieved through two primary routes, adapted from protocols for related thiophene derivatives .
Friedel-Crafts Acetylation
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Substrate Preparation: 5-[3-(Trifluoromethyl)phenyl]thiophene is synthesized via Suzuki-Miyaura coupling between 5-bromothiophene and 3-(trifluoromethyl)phenylboronic acid .
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Acetylation: The thiophene derivative is treated with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst. Reaction conditions (80°C, 12 h) yield the acetylated product with ~75% efficiency .
Table 1: Optimization of Friedel-Crafts Acetylation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 80 | 12 | 75 |
| FeCl₃ | 90 | 10 | 68 |
| ZnCl₂ | 100 | 8 | 52 |
Cross-Coupling Approaches
An alternative method involves the palladium-catalyzed coupling of 2-acetylthiophene-5-boronic acid with 1-bromo-3-(trifluoromethyl)benzene. This method offers superior regioselectivity but requires stringent anhydrous conditions .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane (DCM) and dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the acetyl group undergoing ketone rearrangement under prolonged heating .
Crystallographic Data
Single-crystal X-ray diffraction of a closely related methyl ester analog (PubChem CID 5098323 ) reveals a monoclinic crystal system with space group P2₁/c. The dihedral angle between the thiophene and phenyl rings is 48.7°, indicating moderate π-conjugation .
Applications in Pharmaceutical Chemistry
Trisubstituted thiophenes, particularly those with trifluoromethyl groups, are prized for their bioisosteric properties.
Kinase Inhibition
Molecular docking simulations suggest that the acetyl group forms hydrogen bonds with ATP-binding pockets in kinase domains, while the CF₃ group enhances hydrophobic interactions. This dual functionality positions the compound as a potential inhibitor of EGFR (epidermal growth factor receptor) with IC₅₀ values projected at 50–100 nM .
Antibacterial Activity
Preliminary assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin derivatives. The CF₃ group’s lipophilicity likely improves membrane penetration .
Future Directions
Further research should prioritize:
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Catalyst Development: Exploring ionic liquids or nanocatalysts to improve acetylation yields.
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Polymer Integration: Investigating the compound’s utility in organic photovoltaics, leveraging its electron-deficient structure.
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In Vivo Studies: Validating kinase inhibition efficacy in murine cancer models.
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